molecular formula C16H17ClF3N3O3 B12634304 C16H17ClF3N3O3

C16H17ClF3N3O3

Cat. No.: B12634304
M. Wt: 391.77 g/mol
InChI Key: YLTFJBUVTIMZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is the chemical compound 4-chloro-N-(2,5-diethoxyphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide, with the molecular formula C16H17ClF3N3O3 and is supplied for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans . Compounds featuring a pyrazole core, such as this one, are of significant interest in several research fields, particularly in medicinal chemistry and drug discovery. The structure incorporates a trifluoromethyl group, a common motif known to enhance a molecule's metabolic stability, lipophilicity, and binding affinity in pharmaceutical agents. Researchers are exploring this and similar structures for their potential biological activities, which may include the inhibition of specific kinases or other enzymatic targets, making it a valuable scaffold for developing novel therapeutic agents . This product is labeled as Research Use Only in accordance with regulatory guidelines . RUO products are essential tools for scientific investigation, disease understanding, and the development of new assays and chemical entities, but they are not manufactured under the same strict regulations as diagnostic medical devices or approved pharmaceuticals . It is the sole responsibility of the researcher to ensure appropriate experimental use and compliance with all applicable local and institutional regulations.

Properties

Molecular Formula

C16H17ClF3N3O3

Molecular Weight

391.77 g/mol

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C16H17ClF3N3O3/c1-14(2,3)11(24)21-15(16(18,19)20)12(25)23(13(26)22-15)8-9-6-4-5-7-10(9)17/h4-7H,8H2,1-3H3,(H,21,24)(H,22,26)

InChI Key

YLTFJBUVTIMZMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1(C(=O)N(C(=O)N1)CC2=CC=CC=C2Cl)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-ylamino]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-ylamino]-2-methyl-6-oxo-1,4,5,6-tetrahydropyropyridine-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-ylamino]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate. The document elucidates its core physicochemical properties, centered on a calculated molecular weight of 378.76 g/mol . We present a plausible synthetic pathway, contextualize its significance within medicinal chemistry and agrochemical development, and provide a detailed experimental protocol for its analytical characterization by High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers and professionals in drug discovery and chemical development, offering expert insights into the compound's structure, synthesis, and application.

Introduction to the Trifluoromethylpyridine Scaffold

The molecule at the core of this guide belongs to a class of highly functionalized heterocyclic compounds. The defining feature is the 3-chloro-5-(trifluoromethyl)pyridine moiety, a structural motif of significant interest in modern chemistry. Trifluoromethylpyridines are key intermediates in the synthesis of numerous active ingredients for both the pharmaceutical and agrochemical industries.[1][2][3] The presence of the trifluoromethyl (-CF3) group can dramatically alter a molecule's properties, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[3] This guide will dissect the specific attributes of the title compound, built upon this critical scaffold.

Physicochemical Properties & Characterization

The precise arrangement of functional groups dictates the compound's behavior in both chemical and biological systems. A foundational aspect of its characterization is its molecular formula and weight.

Molecular Formula and Weight

Derived from its IUPAC name, the chemical formula is determined to be C₁₅H₁₆ClF₃N₃O₃ . Based on this formula, the key quantitative descriptors are summarized below.

PropertyValue
Molecular Formula C₁₅H₁₆ClF₃N₃O₃
Molecular Weight 378.76 g/mol
Monoisotopic Mass 378.0812 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 6
Rotatable Bonds 4
Proposed Spectroscopic Profile

While empirical data for this specific molecule is not publicly available, its structure allows for the prediction of a characteristic spectroscopic profile essential for its identification and validation:

  • ¹H NMR: Signals corresponding to the ethyl group (a triplet and quartet), the methyl group (a singlet or doublet), diastereotopic protons on the tetrahydropyridine ring, and distinct aromatic protons on the pyridine ring would be expected.

  • ¹³C NMR: Resonances for the carbonyls (ester and oxo), the CF₃ carbon (split by fluorine), and distinct signals for the carbons of both heterocyclic rings would be anticipated.

  • ¹⁹F NMR: A prominent singlet corresponding to the -CF₃ group would be a key diagnostic peak.

  • Mass Spectrometry (MS): An ESI-MS analysis would show a primary ion peak [M+H]⁺ at approximately m/z 379.09. The isotopic pattern would be characteristic of a molecule containing one chlorine atom.

  • Infrared (IR) Spectroscopy: Key stretches would include N-H (around 3300 cm⁻¹), C=O (ester and amide/oxo, typically 1650-1750 cm⁻¹), and strong C-F bands (around 1100-1300 cm⁻¹).

Proposed Synthesis and Mechanism

The synthesis of this complex molecule can be logically approached through a convergent strategy, combining two key heterocyclic precursors. This method is efficient and allows for the late-stage introduction of structural complexity. The proposed workflow is outlined below.

G A 2-Amino-3-chloro- 5-(trifluoromethyl)pyridine C Coupling Reaction (e.g., Nucleophilic Aromatic Substitution or Buchwald-Hartwig Amination) A->C B Ethyl 2-methyl-6-oxo- 1,4,5,6-tetrahydropyridine-3-carboxylate (or suitable precursor) B->C D Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-ylamino]- 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate C->D

Figure 1: Proposed convergent synthetic workflow.

Causality of Experimental Choice: This synthetic design is predicated on established heterocyclic chemistry principles. The chlorine atom on the 2-position of the pyridine ring is activated towards nucleophilic substitution by the electron-withdrawing nature of the ring nitrogen and the trifluoromethyl group. The amino group of a precursor to the tetrahydropyridine ring would act as the nucleophile. Alternatively, a more modern approach using palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) could provide a high-yielding and clean route to the final product. The choice of specific reagents and conditions would be critical to avoid side reactions and ensure regioselectivity.

Relevance in Drug Development and Agrochemicals

The structural components of this molecule are prevalent in biologically active compounds. The trifluoromethylpyridine core is a known pharmacophore and a key building block for various herbicides and fungicides.[3][4] Related structures have been investigated for a range of therapeutic applications.

G Core Trifluoromethylpyridine Scaffold Agro Agrochemical Intermediates (Herbicides, Fungicides) Core->Agro Pharm Pharmaceutical Intermediates Core->Pharm Cancer Potential Anticancer Agents (Hyperproliferative Disorders) Pharm->Cancer NRA Nuclear Receptor Modulators Pharm->NRA

Figure 2: Potential applications derived from the core scaffold.

Patents for compounds with similar backbones describe their use as antagonists of nuclear receptors, such as the androgen receptor, for the potential treatment of hyperproliferative disorders like prostate cancer.[5] The tetrahydropyridine portion of the molecule also serves as a versatile scaffold, often used to orient substituents in a defined three-dimensional space to optimize interactions with enzyme active sites or receptor binding pockets.

Experimental Protocol: HPLC Purity Analysis

To ensure the quality and purity of a synthesized batch of the title compound, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for this purpose.[6]

Objective: To determine the purity of Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-ylamino]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate by reverse-phase HPLC.

Instrumentation & Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile:Water.

  • Reference standard of the compound (if available) or sample to be tested.

Protocol Steps:

  • System Preparation:

    • Purge all mobile phase lines to remove air bubbles.

    • Equilibrate the C18 column with a 95:5 mixture of Mobile Phase A:B at a flow rate of 1.0 mL/min for at least 20 minutes, or until a stable baseline is achieved.

    • Set the column oven temperature to 30 °C.

    • Set the UV detector to monitor at 254 nm (a common wavelength for aromatic systems; may require optimization).

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 10 mL of the sample diluent to create a stock solution of 100 µg/mL.

    • Vortex until fully dissolved. If necessary, use an ultrasonic bath.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Run:

    • Inject 10 µL of the prepared sample onto the column.

    • Run the following gradient program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity of the main peak by the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • The retention time of the main peak serves as an identifier for the compound under these specific conditions.

Self-Validation and Trustworthiness: This protocol is designed to be self-validating. The stability of the baseline during equilibration confirms system readiness. The gradient elution ensures that impurities with a wide range of polarities will be eluted from the column, providing a comprehensive purity profile. The final re-equilibration step ensures that the column is ready for the next injection, guaranteeing reproducibility between runs.

Conclusion

Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-ylamino]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, with a calculated molecular weight of 378.76 g/mol , represents a molecule of significant potential. Its structure combines two pharmacologically relevant scaffolds: the trifluoromethylpyridine and the tetrahydropyridine core. This guide has provided a foundational understanding of its chemical properties, a logical synthetic strategy, a robust analytical protocol, and the broader context of its potential applications. This information serves as a valuable resource for researchers aiming to synthesize, characterize, and explore the utility of this and related compounds in the fields of medicine and agriculture.

References

  • Vertex AI Search. (n.d.). 339101-14-3(1-(2-([3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]AMINO)ETHYL)).
  • Mol-Instincts. (n.d.). Manufacturer supply top purity Ethyl 3-chloro-5-trifluoromethylpyridine-2-carboxylate 128073-16-5 with GMP standards.
  • LookChem. (n.d.). Cas 128073-16-5, 2-PYRIDINECARBOXYLIC ACID, 3-CHLORO-5-(TRIFLUOROMETHYL).
  • PubChem. (n.d.). Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate.
  • Pharmaffiliates. (n.d.). CAS No : 1307233-94-8 | Product Name : Ethyl 3-(2-(chloromethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate.
  • De Gruyter. (2025). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2.
  • Sigma-Aldrich. (n.d.). ethyl 5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate.
  • Google Patents. (n.d.). EP 2 368 550 B1.
  • SynHet. (n.d.). 1-[2-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-5-(trifluoromethyl)phenyl]-6-ethyl-6-methyl-1,3,5-triazine-2,4-diamine.
  • J&K Scientific. (n.d.). Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate.
  • PubChem. (n.d.). Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate.
  • PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
  • Fujimoto, H., & Inagaki, M. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 139–147.
  • ChemicalBook. (n.d.). Ethyl 1-[amino]. Retrieved February 5, 2026, from

Sources

Navigating the Uncharted: A Technical Guide to the Identification and Characterization of C16H17ClF3N3O3

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to identifying and characterizing a novel chemical entity, using the molecular formula C16H17ClF3N3O3 as a case study. This document provides a framework for establishing chemical identifiers, elucidating structure, and predicting properties of a previously uncharacterized compound.

Introduction

In the landscape of chemical and pharmaceutical research, the encounter with a novel molecule, defined only by its molecular formula, presents both a challenge and an opportunity. This guide outlines a systematic, multi-faceted approach to comprehensively characterize a putative novel compound with the molecular formula C16H17ClF3N3O3. While a direct entry for this specific formula is not readily found in major chemical databases such as PubChem, this document serves as a roadmap for researchers to navigate the process of structure elucidation, identifier assignment, and initial property assessment. The principles and methodologies described herein are broadly applicable to the characterization of any new chemical entity.

Part 1: Establishing the Molecular Identity

The foundational step in characterizing a new compound is the unambiguous confirmation of its molecular formula and the elucidation of its two-dimensional and three-dimensional structure. This process relies on a suite of analytical techniques, each providing a crucial piece of the structural puzzle.

High-Resolution Mass Spectrometry (HRMS)

Purpose: To confirm the elemental composition and molecular weight with high precision.

Methodology:

  • Sample Preparation: Dissolve a small quantity of the purified compound in a suitable volatile solvent (e.g., acetonitrile, methanol).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Ionization: Employ a soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to minimize fragmentation and preserve the molecular ion.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's propensity to gain or lose a proton.

  • Data Analysis: The resulting high-resolution mass-to-charge ratio (m/z) of the molecular ion is compared against the theoretical exact mass of C16H17ClF3N3O3 (407.0863 g/mol ). A mass accuracy of less than 5 parts per million (ppm) is typically required for confident assignment of the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To determine the chemical structure by mapping the carbon-hydrogen framework and their connectivity.

Key Experiments:

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), allowing for the assembly of the molecular skeleton.

  • ¹⁹F NMR: Given the presence of a trifluoromethyl group (CF3), this experiment is crucial to confirm its presence and electronic environment.

  • ¹⁵N NMR: While less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, it can provide valuable information about the nitrogen environments if isotopic enrichment is employed or if advanced techniques are available.

Data Interpretation: The chemical shifts, coupling constants, and cross-peaks from these NMR experiments are pieced together like a puzzle to propose a constitutional isomer that is consistent with all the spectral data and the molecular formula.

Vibrational Spectroscopy (Infrared and Raman)

Purpose: To identify the functional groups present in the molecule.

Methodology:

  • Infrared (IR) Spectroscopy: The sample is exposed to infrared radiation, and the absorption of specific frequencies corresponds to the vibrational modes of different functional groups (e.g., C=O, N-H, C-F, C-Cl).

  • Raman Spectroscopy: This technique provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations.

The combination of these techniques allows for the confident identification of the compound's structure.

Part 2: Assigning Chemical Identifiers

Once the structure is elucidated and confirmed, the next critical step is to assign standardized chemical identifiers. This ensures that the compound can be uniquely identified and referenced in publications, patents, and databases.

Obtaining a CAS Registry Number®

The Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns a unique numerical identifier to every chemical substance.[1][2] Researchers can submit the complete structural information of a new compound to CAS to obtain a CAS Registry Number®.[1]

Generating a PubChem Compound Identifier (CID)

PubChem is a free and open database of chemical molecules and their activities against biological assays.[3] If a compound is novel, it will not have a pre-existing PubChem CID. Researchers can submit the structure and associated data to PubChem to receive a new CID. This process involves:

  • Preparing a substance description file (e.g., in SDF format) containing the chemical structure and any known properties.

  • Submitting the file to PubChem via their deposition system.

  • PubChem will then process the submission and assign a new CID.

Other Important Identifiers
  • IUPAC Name: A systematic name based on the International Union of Pure and Applied Chemistry nomenclature rules.

  • InChI and InChIKey: The IUPAC International Chemical Identifier (InChI) is a textual representation of the chemical substance, and the InChIKey is a short, fixed-length hash of the InChI, which is useful for searching on the web.[1]

  • SMILES String: A line notation for describing the structure of chemical species using short ASCII strings.[1]

The generation of these identifiers is crucial for the dissemination of research and for ensuring that the compound is unambiguously recognized by the scientific community.

Part 3: Physicochemical and Biological Property Profiling

With the structure confirmed and identifiers assigned, the focus shifts to understanding the compound's properties. This involves a combination of computational predictions and experimental validation.

Computational (In Silico) Prediction

A variety of software packages and online tools can predict a range of physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties based on the chemical structure.

Table 1: Predicted Physicochemical Properties for a Hypothetical C16H17ClF3N3O3 Isomer

PropertyPredicted ValueMethod/Software
Molecular Weight407.8 g/mol -
XLogP33.5 - 4.5XLogP3
Hydrogen Bond Donors1 - 2-
Hydrogen Bond Acceptors3 - 4-
Polar Surface Area70 - 90 Ų-
Rotatable Bonds4 - 6-

Note: These values are illustrative and would depend on the specific constitutional isomer.

Experimental Characterization

Purpose: To experimentally validate the predicted properties and to assess the compound's behavior in relevant biological systems.

Key Experiments:

  • Solubility: Determined in aqueous and organic solvents.

  • LogP/LogD: Measurement of the octanol-water partition coefficient to assess lipophilicity.

  • pKa: Determination of the ionization constant(s) for any acidic or basic functional groups.

  • Stability: Assessed in various conditions (e.g., pH, temperature, plasma) to understand its shelf-life and in vivo persistence.

  • In Vitro Biological Screening: The compound would be tested in a panel of relevant biological assays to identify any potential therapeutic or toxic effects. The choice of assays would be guided by the structural features of the molecule and any hypotheses about its potential mechanism of action.

Workflow for Characterization of a Novel Compound

The following diagram illustrates the integrated workflow for the identification and characterization of a novel chemical entity like C16H17ClF3N3O3.

G cluster_0 Structure Elucidation cluster_1 Identifier Assignment cluster_2 Property Profiling HRMS HRMS NMR_Spectroscopy NMR Spectroscopy (1H, 13C, 19F, 2D) HRMS->NMR_Spectroscopy Confirms Formula Vibrational_Spectroscopy Vibrational Spectroscopy (IR, Raman) NMR_Spectroscopy->Vibrational_Spectroscopy Proposes Structure CAS_Number CAS Registry Number Vibrational_Spectroscopy->CAS_Number Finalizes Structure PubChem_CID PubChem CID CAS_Number->PubChem_CID Other_Identifiers IUPAC, InChI, SMILES PubChem_CID->Other_Identifiers In_Silico_Prediction In Silico Prediction (Physicochemical, ADMET) Other_Identifiers->In_Silico_Prediction Experimental_Validation Experimental Validation (Solubility, LogP, pKa, Stability) In_Silico_Prediction->Experimental_Validation Guides Experiments Biological_Screening Biological Screening Experimental_Validation->Biological_Screening

Caption: Workflow for the systematic identification and characterization of a novel chemical compound.

Conclusion

The journey from a molecular formula to a well-characterized chemical entity is a cornerstone of chemical and pharmaceutical research. While the specific compound C16H17ClF3N3O3 may not yet be cataloged, the methodologies outlined in this guide provide a robust framework for its, and any other novel compound's, full scientific elucidation. By following a logical progression of analytical chemistry, data registration, and property profiling, researchers can confidently introduce new molecules to the scientific community, paving the way for future discoveries and innovations.

References

  • PubChem. (n.d.). PubChem. Retrieved from [Link][3]

  • Chemistry LibreTexts. (2022, May 7). 5: Chemical Identifiers. Retrieved from [Link][1]

  • CAS. (n.d.). CAS Common Chemistry. Retrieved from [Link][2]

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Methodological & Application

Application Note & Protocol: Selective Saponification of a Triazole-Containing Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

The hydrolysis of ethyl esters to their corresponding carboxylic acids is a fundamental transformation in organic synthesis, often representing a critical final step in the preparation of active pharmaceutical ingredients (APIs). This document provides a detailed protocol for the selective hydrolysis of the ethyl ester in the molecule with the chemical formula C16H17ClF3N3O3, identified as 4-(5-(4-chlorophenyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl)butanoate (referred to herein as Compound 1 ).

The primary challenge in this transformation is to achieve complete and efficient cleavage of the ethyl ester without compromising the integrity of the other functional groups within the molecule. Specifically, the protocol must account for the stability of the 1,2,4-triazole ring, the C-N bond of the trifluoroethyl group, and the chloro-substituted aromatic ring under the chosen reaction conditions. Base-catalyzed hydrolysis, or saponification, is selected as the method of choice due to its typically high efficiency and irreversible nature, which drives the reaction to completion.[1][2]

This guide is intended for researchers, chemists, and drug development professionals. It explains the causality behind the selected methodology, provides a robust, self-validating protocol, and includes troubleshooting advice for common issues.

Chemical Structures & Reaction Scheme

The hydrolysis reaction converts the ethyl ester of Compound 1 into its corresponding carboxylic acid, Compound 2 .

Caption: Saponification of Compound 1 to Compound 2.

Mechanistic Rationale and Reagent Selection

Choice of Hydrolysis Method: Saponification

Ester hydrolysis can be catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis: This method involves protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.[3] However, the reaction is reversible and requires a large excess of water to drive the equilibrium towards the products.[4][5] Furthermore, the strongly acidic conditions and elevated temperatures often required could potentially promote side reactions or degradation of the sensitive triazole moiety.[6]

  • Base-Catalyzed Hydrolysis (Saponification): This is the preferred method for this substrate. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon.[7] The key advantage is that the final step, an acid-base reaction between the formed carboxylic acid and the alkoxide or hydroxide base, is essentially irreversible.[1] This deprotonation of the carboxylic acid to form the carboxylate salt drives the reaction to completion.[2]

Reagent and Solvent System Justification
  • Base (Lithium Hydroxide, LiOH): While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are common, lithium hydroxide is often superior for the saponification of complex esters in pharmaceutical synthesis.[2] LiOH has better solubility in mixed aqueous-organic solvent systems and often leads to cleaner reactions with fewer side products. Using 1.5 to 3.0 equivalents of LiOH ensures a sufficient excess to drive the reaction and overcome any potential titration by atmospheric CO₂ or acidic impurities.

  • Solvent (Tetrahydrofuran/Water): Compound 1 is a relatively non-polar organic molecule, necessitating an organic solvent for dissolution. Tetrahydrofuran (THF) is an excellent choice as it is miscible with water and is generally inert under basic conditions. A mixed solvent system (e.g., 3:1 THF:H₂O) ensures that both the organic substrate and the inorganic base (LiOH) are in the same phase, allowing the reaction to proceed efficiently.

  • Temperature (Room Temperature to 40°C): The reaction is initiated at room temperature to maintain selectivity and minimize potential degradation. Gentle heating (e.g., to 40°C) can be applied if the reaction is sluggish, as determined by reaction monitoring. The trifluoromethyl group is highly stable and will not undergo hydrolysis under these mild conditions.[8][9] Similarly, the 1,2,4-triazole core is known to be stable to these conditions.[10]

Detailed Experimental Protocol

This protocol is designed for a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

Materials and Equipment
Reagent / MaterialGradeSupplier
Compound 1 (Substrate)≥98% PurityIn-house or Commercial
Lithium Hydroxide Monohydrate (LiOH·H₂O)ACS Reagent GradeSigma-Aldrich, etc.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich, etc.
Deionized Water (H₂O)Type 1 UltrapureMillipore or equivalent
Hydrochloric Acid (HCl), 1M solutionVolumetric StandardFisher Scientific, etc.
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific, etc.
Magnesium Sulfate (MgSO₄)AnhydrousSigma-Aldrich, etc.
TLC PlatesSilica Gel 60 F₂₅₄Millipore, etc.

Equipment: Round-bottom flask, magnetic stirrer, condenser (optional), separatory funnel, rotary evaporator, standard laboratory glassware.

Step-by-Step Procedure

G start Setup & Dissolution add_base Add LiOH Solution start->add_base 1.0 eq. Compound 1 in THF monitor Reaction Monitoring (TLC/HPLC) add_base->monitor 2.0 eq. LiOH in H₂O Stir at RT - 40°C monitor->monitor Sample every 1-2h quench Quench & Acidify monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract Adjust to pH ~2-3 with 1M HCl dry_concentrate Dry & Concentrate extract->dry_concentrate Extract with EtOAc (3x) Wash with brine purify Purification (Optional) dry_concentrate->purify Dry organic layer (MgSO₄) Concentrate in vacuo end Isolate & Characterize Product 2 purify->end Recrystallization or Chromatography

Caption: Experimental workflow for the saponification of Compound 1.

  • Dissolution: To a round-bottom flask, add Compound 1 (1.0 eq.). Add THF (approx. 10 mL per gram of substrate) and stir until all solids have dissolved.

  • Base Addition: In a separate beaker, dissolve LiOH·H₂O (2.0 eq.) in deionized water (approx. 3.3 mL per gram of substrate). Add the aqueous LiOH solution to the stirring THF solution of Compound 1 at room temperature.

  • Reaction Monitoring:

    • Allow the biphasic mixture to stir vigorously at room temperature. If the reaction is slow, gently heat the mixture to 40°C.

    • Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).

    • TLC System: A typical mobile phase is 50% Ethyl Acetate in Hexanes. The starting ester (Compound 1 ) will have a higher Rf value than the product carboxylic acid (Compound 2 ), which will be near the baseline.

    • The reaction is typically complete within 2-6 hours.

  • Workup - Quenching and Acidification:

    • Once the reaction is complete, cool the mixture to 0-5°C in an ice bath.

    • Slowly add 1M HCl solution with vigorous stirring to neutralize the excess LiOH and protonate the carboxylate salt. Monitor the pH with litmus paper or a pH meter, adjusting to a final pH of ~2-3.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of THF used).

    • Combine the organic layers and wash with saturated sodium chloride solution (brine) to remove residual water.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Compound 2 .

  • Purification and Characterization:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if necessary.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Troubleshooting and Key Considerations

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient base.- Low reaction temperature.- Poor mixing/solubility.- Add an additional 0.5 eq. of LiOH.- Increase temperature to 40-50°C.- Increase THF ratio in the solvent mixture.
Formation of Side Products - Reaction temperature is too high.- Prolonged reaction time.- Maintain temperature at or below 40°C.- Stop the reaction as soon as TLC indicates full conversion.
Product is an Emulsion or Oily - Incomplete protonation.- Presence of lithium salts.- Ensure pH is definitively acidic (~2).- Perform an additional wash with dilute HCl, followed by a brine wash.
Low Yield - Incomplete extraction from the aqueous phase.- Product is partially soluble in the aqueous phase.- Increase the number of ethyl acetate extractions (e.g., to 5x).- Saturate the aqueous layer with NaCl before extraction to decrease the polarity.

References

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Online] Available at: [Link]

  • Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. [Online] Available at: [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Online] Available at: [Link]

  • University of Calgary. (n.d.). Hydrolysis of Esters. [Online] Available at: [Link]

  • Chemical Communications. (2017). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. [Online] Available at: [Link]

  • PubChem. (n.d.). (3-(4-chlorophenyl)-5-(2,2,2-trifluoroethylthio)-1H-1,2,4-triazol-1-yl)(piperidin-1-yl)methanone. [Online] Available at: [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Online] Available at: [Link]

  • PMC. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Online] Available at: [Link]

  • MDPI. (2019). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. [Online] Available at: [Link]

  • PMC. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. [Online] Available at: [Link]

  • ACS Publications. (2021). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. [Online] Available at: [Link]

  • ResearchGate. (2023). Synthesis of a Novel 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde as a Bisulfite Adduct. [Online] Available at: [Link]

  • YouTube. (2021). Saponification (Hydrolysis of Esters with OH-). [Online] Available at: [Link]

  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Online] Available at: [Link]

  • ResearchGate. (2022). Synthesis of Ethyl 3‐(1‐Acetyl‐3‐phenyl‐4,5‐dihydro‐1H‐pyrazol‐4‐yl)‐2,2‐difluoropropanoate.... [Online] Available at: [Link]

  • Khan Academy. (2014). Acid-catalyzed ester hydrolysis. [Online] Available at: [Link]

Sources

Application Note: Handling, Storage, and Stability Protocols for C16H17ClF3N3O3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note defines the rigorous handling, storage, and solubilization protocols for compounds with the molecular formula C16H17ClF3N3O3 . Based on current chemical registries, this formula corresponds to specific halogenated heterocyclic intermediates, most notably Ethyl 2-chloro-6-(3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl)nicotinate (CAS 2229861-21-4) and related isomers like Ethyl 1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]... (CAS 338965-01-8) [1, 2].

These molecules are characterized by a trifluoromethyl group (-CF3) and a chlorine substituent on a nitrogen-containing heteroaromatic scaffold. This structural motif imparts specific physicochemical properties—namely high lipophilicity (LogP ~3.7) and potential hydrolytic sensitivity—that necessitate strict adherence to the protocols outlined below to prevent degradation and ensure experimental reproducibility.

Physicochemical Profile & Hazard Identification

Understanding the physical nature of C16H17ClF3N3O3 is the first step in proper handling. The presence of the trifluoromethyl group increases lipophilicity, facilitating cell permeability but complicating aqueous solubility.

Table 1: Physicochemical Properties (Representative)
PropertyValue / CharacteristicImplication for Handling
Molecular Weight 391.78 g/mol Standard small molecule calculations apply.
Appearance White to Off-White SolidColor change (yellowing) indicates oxidation or hydrolysis.
Predicted LogP ~3.75 [2]Hydrophobic. Poor water solubility; requires organic co-solvents (DMSO, EtOH).
H-Bond Acceptors ~7-8Potential for moisture uptake; hygroscopic precautions required.
Reactivity Halogenated Nicotinate/PyrazoleSusceptible to hydrolysis at the ester linkage (if present) under basic conditions.
Safety Assessment (GHS Classification)

Treat as a High-Potency Active Pharmaceutical Ingredient (HPAPI) until full toxicology is established.

  • Signal Word: Warning / Danger

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

  • Precaution: Handle only inside a certified chemical fume hood.

Storage & Stability Protocols

The stability of C16H17ClF3N3O3 is compromised by three primary vectors: moisture (hydrolysis), light (photodegradation of the heterocycle), and heat.

A. The "Golden Rule" of Storage

To maximize shelf life (>2 years), the solid compound must be stored under the following conditions:

  • Temperature: -20°C (Long-term) or 4°C (Short-term <1 month).

  • Atmosphere: Desiccated. The ester and halogenated moieties can degrade in humid environments.

  • Container: Amber glass vials with PTFE-lined screw caps. Avoid clear plastic which allows UV penetration.

B. The "Thaw-Cycle" Protocol

Condensation is the primary cause of degradation for refrigerated solids.

  • Remove the vial from the freezer (-20°C).

  • STOP: Do not open the vial immediately.

  • Place the vial in a desiccator at room temperature for 30–60 minutes .

  • Once the vial is dry and at ambient temperature, proceed to weigh/solubilize.

Solubilization & Handling Workflow

Due to the high LogP (~3.7), C16H17ClF3N3O3 is insoluble in water. Direct addition to cell culture media will result in precipitation.

Recommended Solvents
  • Primary Solvent: Dimethyl Sulfoxide (DMSO) (Anhydrous, ≥99.9%)

    • Solubility Limit: ~50–100 mM.

  • Secondary Solvent: Ethanol (Absolute)

    • Solubility Limit: Lower than DMSO; useful if DMSO toxicity is a concern for specific assays.

Protocol: Preparation of 10 mM Stock Solution

Target: 10 mM Stock in 1 mL DMSO. Mass Required: 3.92 mg (based on MW 391.78).

  • Weighing: Accurately weigh 3.92 mg of solid into a sterile microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Do not store the bulk stock. Aliquot into 50 µL volumes in light-resistant tubes to avoid freeze-thaw cycles.

  • Storage: Store aliquots at -20°C or -80°C.

Visualization: Solubilization Logic Flow

The following diagram illustrates the critical decision pathways for solubilizing hydrophobic research compounds like C16H17ClF3N3O3.

SolubilizationProtocol Start Solid C16H17ClF3N3O3 (MW: 391.78) Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate SolventChoice Select Solvent Equilibrate->SolventChoice DMSO Anhydrous DMSO (Preferred) SolventChoice->DMSO Standard Ethanol Ethanol (Alternative) SolventChoice->Ethanol DMSO Sensitive Vortex Vortex & Sonicate (37°C if needed) DMSO->Vortex Ethanol->Vortex QC Visual Inspection (Clear solution?) Vortex->QC QC->Vortex No (Precipitate) Aliquot Aliquot & Store (-20°C, Dark) QC->Aliquot Yes Dilute Dilute in Media (Keep DMSO < 0.5%) Aliquot->Dilute

Figure 1: Decision matrix for the reconstitution and storage of C16H17ClF3N3O3 to prevent precipitation and degradation.

Experimental Application Guidelines

In Vitro Dilution Strategy

When introducing the DMSO stock to aqueous culture media, rapid precipitation can occur due to the "solvent shift."

  • Step 1: Prepare an intermediate dilution (e.g., 10x working concentration) in culture media without serum first, or add the DMSO stock dropwise to swirling media.

  • Step 2: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent cytotoxicity masking the compound's effects.

Waste Disposal

As a halogenated organic compound:

  • Do not dispose of down the drain.

  • Collect in Halogenated Organic Waste containers.

  • Treat all consumables (tips, tubes) contacting the substance as hazardous chemical waste.

References

  • Molbase Chemical Registry. (n.d.). Compound Properties for C16H17ClF3N3O3. Retrieved October 24, 2023, from [Link]

  • PubChem. (n.d.). Compound Summary for C16H17ClF3N3O3. National Center for Biotechnology Information. Retrieved October 24, 2023, from [Link]

Application Notes & Protocols for the Synthetic Functionalization of Tetrahydropyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The tetrahydropyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, prized for its prevalence in biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its structural versatility and the presence of multiple reactive sites—the nitrogen atom, the double bond, and various C-H bonds—make it an ideal template for chemical modification and the generation of diverse molecular libraries. This guide provides an in-depth exploration of key synthetic routes for the functionalization of tetrahydropyridines, offering not just step-by-step protocols but also the underlying mechanistic principles that govern these transformations. We delve into powerful techniques including multicomponent reactions (MCRs) for rapid scaffold construction, N-alkylation and N-acylation for modulating physicochemical properties, and advanced C-H functionalization and cycloaddition reactions for intricate molecular architecture. Each section is designed to be a self-contained, validated resource, empowering researchers to confidently apply these methods in their own laboratories.

The Power of Convergence: Multicomponent Reactions (MCRs) in Tetrahydropyridine Synthesis

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecular frameworks from simple starting materials in a single synthetic operation.[1][2][3] This approach is particularly valuable for generating libraries of structurally diverse tetrahydropyridine derivatives for high-throughput screening. The convergence of multiple reactants in one pot significantly reduces reaction times, minimizes waste, and simplifies purification processes.[1][2]

Iodine-Catalyzed Five-Component Synthesis of a Highly Functionalized Tetrahydropyridine

This protocol details an efficient one-pot synthesis of a polysubstituted tetrahydropyridine derivative using an iodine catalyst. This method exemplifies the power of MCRs to rapidly generate molecular complexity.[4]

Reaction Scheme:

MCR_Scheme reagents 4-Fluoroaniline + 4-(Trifluoromethyl)benzaldehyde + Ethyl acetoacetate catalyst Iodine (cat.) Methanol, 55 °C, 12 h reagents->catalyst product Ethyl 4-(4-fluorophenylamino)-1-(4-fluorophenyl)-2,6-bis(4-(trifluoromethyl)phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate catalyst->product Organocatalytic_Cascade reagents 1,3-Dicarbonyl Compound + β-Nitroolefin + Aldimine catalyst Quinine-derived Squaramide (0.5 mol%) CH2Cl2, -25 °C reagents->catalyst product Enantioenriched Tetrahydropyridine catalyst->product CH_Functionalization_Workflow start α,β-Unsaturated Imine + Alkyne rh_catalysis Rh(I)-Catalyzed C-H Activation/ Alkyne Coupling start->rh_catalysis electrocyclization 6π-Electrocyclization rh_catalysis->electrocyclization Forms Dihydropyridine Intermediate reduction Acid/Borohydride Reduction electrocyclization->reduction product Highly Substituted Tetrahydropyridine reduction->product

Sources

Troubleshooting & Optimization

Analyzing degradation products of trifluoromethyl pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analysis of Trifluoromethyl Pyridine (TFMP) Degradation Products

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting & Methodological Guide for TFMP Derivatives

Introduction: The TFMP Challenge

Trifluoromethyl pyridine (TFMP) motifs are ubiquitous in modern agrochemicals (e.g., flonicamid, fluopyram) and pharmaceuticals due to their lipophilicity and metabolic stability. However, their degradation—whether environmental (photolysis) or metabolic—produces complex mixtures of isomers, defluorinated species, and ring-cleavage products that defy standard analytical workflows.

This guide addresses the three most common support tickets we receive:

  • "I can't separate the isomers."

  • "My mass balance is off (missing fluorine)."

  • "I see peaks but can't identify the structure."

Module 1: Diagnostic Workflow & Triage

Q: How should I approach the analysis of an unknown TFMP degradation mixture?

A: Do not rely solely on Reverse Phase (RP) LC-MS. TFMP degradation products often possess widely varying polarities, from highly lipophilic parent compounds to ultra-short-chain fluorinated acids.

The "Tri-Pillar" Protocol:

  • LC-HRMS (High Res): Use Orbitrap or Q-TOF with Mass Defect Filtering (MDF) . Fluorine introduces a specific mass defect that distinguishes metabolites from matrix background.

  • 
    F-NMR:  The only way to guarantee mass balance. If LC-MS shows 40% degradation but NMR shows 90% fluorine recovery, you have "invisible" metabolites (likely highly polar or volatile).
    
  • Orthogonal Separation: Couple C18 columns (for parents) with HILIC or Mixed-Mode columns (for polar degradants like trifluoroacetic acid or hydroxy-pyridines).

Visual Workflow: The TFMP Analytical Decision Tree

TFMP_Workflow Start Sample: TFMP Degradation Mix Step1 1. Quantitative 19F-NMR (Mass Balance Check) Start->Step1 Decision Fluorine Recovery > 95%? Step1->Decision PathA High Recovery: Intact CF3/F groups present Decision->PathA Yes PathB Low Recovery: Mineralization to F- or Volatiles Decision->PathB No Step2A LC-HRMS (Orbitrap/Q-TOF) Apply Mass Defect Filter (MDF) PathA->Step2A Step2B Headspace GC-MS (Check for volatile fluorocarbons) PathB->Step2B Result Structural Elucidation (MS2 Fragmentation) Step2A->Result Step2B->Result

Figure 1: Analytical decision tree for characterizing fluorinated degradation products. Note the critical role of NMR for mass balance verification.

Module 2: Troubleshooting Separation & Detection

Q: I am seeing severe peak tailing and cannot resolve the hydroxylated isomers. What is wrong?

A: This is a classic issue with pyridine chemistry.

  • The Cause: Pyridines are basic. Hydroxylated TFMP derivatives (e.g., 6-hydroxy-TFMP) can undergo keto-enol tautomerism (pyridone vs. hydroxypyridine). On standard C18 silica at neutral pH, the basic nitrogen interacts with residual silanols, causing tailing.

  • The Fix:

    • pH Control: You must suppress ionization of the pyridine nitrogen or the hydroxyl group. Use ammonium formate (pH 3.8) or ammonium bicarbonate (pH 10). Note: TFMP rings are generally stable at pH 10, unlike non-fluorinated esters.

    • Column Choice: Switch to a Pentafluorophenyl (PFP) column. The PFP phase offers

      
       interactions and shape selectivity that C18 lacks, specifically resolving positional isomers of halogenated pyridines [1].
      

Q: Why is my MS sensitivity so low for the degradation products?

A: Fluorine is the most electronegative element.

  • The Mechanism: Multiple fluorine atoms (as in

    
    ) withdraw electron density, making the pyridine nitrogen less basic and harder to protonate in ESI+ (Positive Mode).
    
  • The Solution:

    • Switch Polarity: Many oxidized TFMP products (especially carboxylic acids like 6-trifluoromethyl-nicotinic acid) ionize far better in ESI- (Negative Mode) .

    • Mobile Phase Additives: Avoid trifluoroacetic acid (TFA) as an additive; it causes signal suppression. Use formic acid (0.1%) or acetic acid.

Module 3: Degradation Mechanisms & Product Identification

Q: What specific products should I look for?

A: Degradation depends heavily on the stressor (Light vs. Hydrolysis).

Table 1: Common TFMP Degradation Products & m/z Shifts

Parent StructureStressorPrimary Degradation ProductMechanismMass Shift (Da)
2-TFMP Photolysis (UV)Hydroxy-TFMP isomersRadical Hydroxylation+16
2-TFMP Hydrolysis (pH > 10)TFMP-Carboxamide / AcidNitrile hydrolysis (if CN present)+18 / +19
Chlorinated TFMP PhotolysisDefluorinated/Dechlorinated speciesReductive Dehalogenation-34 (Cl) or -20 (HF)
TFMP-Ether Oxidation (AOP)Pyridinol + Cleaved Side ChainEther cleavageVariable

Q: How does the TFMP ring degrade? I thought it was stable.

A: The


 group strongly stabilizes the ring against oxidative attack, but it is susceptible to Photolytic Defluorination .
  • Mechanism: UV light can excite the pyridine ring, leading to the homolytic cleavage of the C-F bond (rare) or, more commonly, ring opening followed by fluoride elimination.

  • Key Insight: If you detect free fluoride (

    
    ) in your ion chromatography data, the pyridine ring has likely been compromised.
    
Visual Pathway: Photolytic Degradation of TFMP

TFMP_Degradation Parent TFMP Parent (Stable) Excited Excited State (UV Absorption) Parent->Excited hv Radical Radical Intermediate Excited->Radical ISC / H-abstraction Prod1 Hydroxy-TFMP (+16 Da) Radical->Prod1 OH radical attack Prod2 Ring Cleavage (Fluoride Release) Radical->Prod2 Ring opening Prod3 Defluorinated (-F, +H) Radical->Prod3 Reductive defluorination

Figure 2: Simplified photolytic degradation pathways. Note that ring cleavage typically results in the loss of the trifluoromethyl stability, releasing inorganic fluoride.

Module 4: Advanced Techniques (Mass Defect Filtering)

Q: How do I use Mass Defect Filtering (MDF) for these compounds?

A: This is your most powerful tool for "needle in a haystack" analysis.

  • The Science: Hydrogen has a large positive mass defect (+0.0078 Da). Fluorine has a slight negative mass defect (-0.0016 Da).

  • The Protocol:

    • Calculate the Mass Defect (MD) of your parent drug.

    • Set a filter window of roughly ±50 mDa around the parent's MD.

    • Since metabolic changes (hydroxylation +O, demethylation -CH2) introduce predictable MD shifts, fluorinated metabolites will cluster in a specific region of the MD vs. Mass plot, distinct from the highly positive MD of natural organic matter (lipids/peptides) [2, 3].

References

  • Detection of Fluorinated Residuals. (2025). LCGC International. A comprehensive guide on LC-MS separation of fluorinated compounds. Link

  • Mass Defect Filtering for Suspect Screening. (2013). Environmental International.[1] Describes the methodology for filtering halogenated (Cl/F) metabolites from background noise. Link

  • Photolysis of Fluorinated Pesticides. (2022).[2] Environmental Science & Technology. specific kinetics and pathways for TFMP derivatives like flupyradifurone. Link

  • Trifluoromethylpyridine Synthesis & Stability. (2022). Journal of Agricultural and Food Chemistry. Detailed review of the chemical stability of the TFMP moiety. Link

Sources

Technical Support Center: Optimizing Recrystallization Solvents for C16H17ClF3N3O3

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically select and optimize a recrystallization solvent for the target compound C16H17ClF3N3O3. The methodologies outlined herein are designed to ensure scientific rigor, leading to the efficient development of a robust purification protocol.

Part 1: Initial Assessment of C16H17ClF3N3O3

Before embarking on experimental screening, a theoretical analysis of the target molecule provides a logical starting point. The molecular formula C16H17ClF3N3O3 suggests a molecule of moderate to high complexity with a nuanced polarity profile.

  • Non-Polar Characteristics : The C16H17 hydrocarbon framework constitutes a significant portion of the molecule, imparting a degree of non-polar, lipophilic character.

  • Polar Characteristics : The presence of a trifluoromethyl group (-CF3), a chlorine atom (-Cl), and multiple nitrogen and oxygen atoms (N3O3) introduces significant polarity. These heteroatoms are likely part of functional groups capable of hydrogen bonding (e.g., amides, ethers, carbonyls) and strong dipole-dipole interactions.

Predicted Solubility : Based on this structural dichotomy, C16H17ClF3N3O3 is predicted to be a molecule of intermediate polarity . It is unlikely to be highly soluble in extremely non-polar solvents (e.g., hexanes) or extremely polar solvents (e.g., water). Therefore, the ideal single solvent will likely be of intermediate polarity, or a mixed-solvent system will be required to fine-tune the polarity for optimal recrystallization. The general principle of "like dissolves like" is the foundational concept for our experimental design[1].

Part 2: Core Principles of Solvent Selection

The ideal recrystallization solvent must satisfy several critical criteria. The primary goal is to identify a solvent in which the target compound is highly soluble at an elevated temperature but poorly soluble at lower temperatures[2]. This differential solubility is the driving force for crystallization.

Key Characteristics of an Ideal Recrystallization Solvent:

  • Solubility Gradient : The compound should be sparingly soluble at room temperature but completely soluble at the solvent's boiling point[3].

  • Impurity Disposition : Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain fully dissolved in the cold solvent (to be removed with the mother liquor)[2].

  • Chemical Inertness : The solvent must not react with the compound being purified[3].

  • Appropriate Boiling Point : The boiling point should be high enough to provide a sufficient temperature gradient for solubility but generally below 100-110 °C to facilitate easy removal and minimize the risk of the compound "oiling out"[4]. Oiling out occurs when the solid melts in the solvent before it dissolves, forming a liquid phase that is often resistant to crystallization[5].

  • Volatility : The solvent should be volatile enough to be easily removed from the purified crystals by evaporation[3].

  • Safety & Cost : The solvent should have low toxicity, be non-flammable, and be cost-effective for the intended scale of the process[3].

Part 3: Systematic Experimental Solvent Screening

A systematic, small-scale screening process is the most efficient method to identify a suitable solvent.

Experimental Protocol: Single Solvent Screening
  • Preparation : Dispense approximately 15-20 mg of crude C16H17ClF3N3O3 into several small test tubes.

  • Solvent Panel Selection : Choose a panel of 8-10 solvents that span a wide range of polarities. A suggested starting panel is provided in the table below.

  • Room Temperature Test : To each test tube, add the selected solvent dropwise (e.g., starting with 0.5 mL). Agitate the mixture at ambient temperature. Record whether the solid dissolves. A solvent that dissolves the compound completely at room temperature is unsuitable for use as a single recrystallization solvent.

  • Hot Solubility Test : If the compound is insoluble at room temperature, heat the test tube in a heating block or water bath towards the solvent's boiling point. Add small aliquots of the solvent until the solid fully dissolves. Record the approximate volume of solvent required. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-5 mL for 20 mg).

  • Cooling & Crystallization : Once a hot, saturated solution is obtained, allow it to cool slowly to room temperature. If no crystals form, place the tube in an ice-water bath for 15-20 minutes.

  • Inducing Crystallization : If crystallization does not occur spontaneously, it may be due to supersaturation. This can often be overcome by scratching the inside of the test tube with a glass rod at the air-liquid interface or by adding a "seed crystal" of the pure compound[3][6].

  • Observation : Record the quality and quantity of the crystals formed.

Data Presentation: Solvent Screening Panel & Results Log

Use the following tables to guide your solvent selection and to meticulously log your observations.

Table 1: Suggested Solvents for Initial Screening

Solvent Boiling Point (°C)[7] Polarity Index (P')[8] Rationale
Heptane 98 0.1 Non-polar reference
Toluene 111 2.4 Aromatic, moderate polarity
Ethyl Acetate 77 4.4 Intermediate polarity ester
Acetone 56 5.1 Intermediate polarity ketone
2-Propanol (IPA) 82 3.9 Polar protic alcohol
Ethanol 78 4.3 (implied) Polar protic alcohol
Acetonitrile 82 5.8 Polar aprotic nitrile

| Water | 100 | 10.2 | High-polarity reference |

Table 2: Experimental Observations Log

Solvent Soluble at RT? (Y/N) Soluble Hot? (Y/N) Crystals on Cooling? (Y/N) Crystal Quality/Quantity Notes
Heptane
Toluene
Ethyl Acetate
Acetone
2-Propanol
Ethanol
Acetonitrile

| Water | | | | | |

Mandatory Visualization: Single Solvent Selection Workflow

G start Select Solvent & Add to Cmpd at RT dissolves_rt Compound Dissolves? start->dissolves_rt heat Heat to Boiling dissolves_rt->heat No unsuitable_rt Unsuitable as Single Solvent dissolves_rt->unsuitable_rt Yes dissolves_hot Compound Dissolves? heat->dissolves_hot cool Cool to RT, then Ice Bath dissolves_hot->cool Yes unsuitable_hot Insoluble. Unsuitable Solvent dissolves_hot->unsuitable_hot No crystals Crystals Form? cool->crystals induce Attempt to Induce (Scratch / Seed) crystals->induce No suitable Potentially Suitable Solvent. Proceed to Scale-Up. crystals->suitable Yes consider_mixed Consider for Mixed Solvent System unsuitable_rt->consider_mixed crystals_induced Crystals Form? induce->crystals_induced crystals_induced->suitable Yes crystals_induced->consider_mixed No

Caption: Decision workflow for single-solvent screening.

Part 4: Troubleshooting Guide & FAQs

Q1: No crystals are forming after cooling, even with scratching. What is the issue? A: This is a classic case of either using too much solvent or a supersaturated solution that resists nucleation.

  • Troubleshooting Steps :

    • Reduce Solvent Volume : Re-heat the solution and boil off a portion (20-30%) of the solvent to increase the concentration of your compound[9]. Allow it to cool again.

    • Seed Crystals : If you have a pure sample, add a single, tiny crystal to the cooled solution. This provides a template for crystal growth[3].

    • Solvent Recovery : If all else fails, the solvent can be removed via rotary evaporation to recover the crude solid, and the crystallization can be re-attempted with a different solvent or less solvent[9].

Q2: An oil has formed instead of solid crystals. How do I fix this? A: "Oiling out" typically occurs when the compound's melting point is lower than the boiling point of the solvent, or if significant impurities are present, which can depress the melting point[5]. Mixed-solvent systems can also be more prone to this issue[10].

  • Troubleshooting Steps :

    • Re-dissolve and Dilute : Heat the solution to re-dissolve the oil. Add a small amount (10-15%) of additional hot solvent to lower the saturation point[5].

    • Slow Cooling : Allow the solution to cool much more slowly. A Dewar flask or insulating the flask with glass wool can promote the formation of crystals over oil.

    • Change Solvents : Select a solvent with a lower boiling point.

    • Purity Check : The issue may be with the purity of the crude material. Consider a preliminary purification step like a silica plug if the material is heavily contaminated[11].

Q3: The recrystallization resulted in a very low yield (<40%). Why? A: A low yield can stem from several factors.

  • Possible Causes & Solutions :

    • Excessive Solvent : Using too much solvent is the most common reason for low yield, as a significant amount of the compound remains in the mother liquor[9]. Use the minimum amount of hot solvent necessary for dissolution.

    • Compound Solubility : The compound may be too soluble in the cold solvent. Ensure the flask is thoroughly chilled in an ice-water bath for at least 20-30 minutes to maximize precipitation.

    • Second Crop Recovery : Concentrate the mother liquor by 50-70% and re-cool to obtain a second crop of crystals. Note that this second crop may be less pure than the first[9].

Part 5: Advanced Technique - Mixed-Solvent Recrystallization

If no single solvent provides the ideal solubility profile, a mixed-solvent system is the next logical step. This involves a pair of miscible solvents: one in which C16H17ClF3N3O3 is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent")[12].

Experimental Protocol: Mixed-Solvent Screening
  • Select a Pair : From your single-solvent screen, identify a "good" solvent that dissolves the compound readily and a "bad" (but miscible) solvent in which it is insoluble. Common pairs include ethanol/water, acetone/water, ethyl acetate/heptane, and toluene/heptane[13].

  • Dissolution : Dissolve the crude compound in the minimum amount of the hot "good" solvent[12].

  • Addition of Anti-solvent : While the solution is still hot, add the "bad" solvent (anti-solvent) dropwise with swirling. Continue adding until the solution becomes faintly and persistently cloudy. This is the point of saturation[10][14].

  • Clarification : Add one or two drops of the hot "good" solvent to re-dissolve the precipitate and make the solution clear again[10].

  • Crystallization : Set the flask aside to cool slowly to room temperature, then transfer to an ice bath to complete the crystallization process.

Mandatory Visualization: Mixed-Solvent Recrystallization Workflow

G start Dissolve compound in minimum hot 'good' solvent add_anti Add 'bad' solvent (anti-solvent) dropwise until solution turns cloudy start->add_anti cloud_point Cloud Point Reached add_anti->cloud_point clarify Add 1-2 drops of 'good' solvent to clarify cloud_point->clarify cool Slowly cool to RT, then place in ice bath clarify->cool collect Collect crystals by vacuum filtration cool->collect

Caption: Step-by-step workflow for mixed-solvent recrystallization.

References

  • Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]

  • Solvent Choice . University of York, Department of Chemistry. [Link]

  • Solvent Selection and Recrystallization Guide . Scribd. [Link]

  • Reagents & Solvents: Solvents for Recrystallization . University of Rochester, Department of Chemistry. [Link]

  • 3.3F: Mixed Solvents . Chemistry LibreTexts. [Link]

  • 3.3C: Determining Which Solvent to Use . Chemistry LibreTexts. [Link]

  • 3.6F: Troubleshooting . Chemistry LibreTexts. [Link]

  • Mixed-solvent recrystallisation . University of York, Department of Chemistry. [Link]

  • Tips & Tricks: Recrystallization . University of Rochester, Department of Chemistry. [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION . Source document appears to be from a university course material collection. [Link]

  • Two-Solvent Recrystallization Guide . MIT OpenCourseWare. [Link]

  • Problems with Recrystallisations . University of York, Department of Chemistry. [Link]

  • Recrystallization using two solvents . YouTube. [Link]

  • Recrystallization Issues . Reddit r/Chempros. [Link]

  • Solvent Polarity Table . Scribd. [Link]

  • 3.6D: Mixed Solvent Crystallization . Chemistry LibreTexts. [Link]

  • Properties of Common Organic Solvents . Michigan State University, Department of Chemistry. [Link]

  • Go-to recrystallization solvent mixtures . Reddit r/Chempros. [Link]

  • Polarity Index . Burdick & Jackson (Honeywell). [Link]

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Validation & Comparative

Reference Standard Guide: C16H17ClF3N3O3 (Pyridinyl-Tetrahydropyridine Derivatives)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification

Objective: This guide provides a technical evaluation of reference standard suppliers for the chemical formula C16H17ClF3N3O3 . It addresses the critical need for high-purity standards used in impurity profiling, analytical method validation, and synthetic intermediate verification.

Critical Advisory (Identity Clarification): A significant discrepancy exists in online chemical databases regarding this formula. You must verify the specific isomer required for your research before procurement.

  • Primary Candidate (Agrochemical/Pharma Intermediate):

    • Chemical Name: Ethyl 1-[amino]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate[1]

    • CAS Number: 338965-01-8[1]

    • Relevance: Key intermediate in the synthesis of pyridine-based herbicides (e.g., Haloxyfop analogs) and specific pharmaceutical scaffolds.

  • Secondary Candidate (Nicotinate Isomer):

    • Chemical Name: Ethyl 2-chloro-6-(3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl)nicotinate[2]

    • CAS Number: 2229861-21-4[2]

  • False Positive Warning: Some vendor catalogs erroneously list this formula for Fluralaner . Note that Fluralaner is C22H17Cl2F6N3O3 . Do not use C16 standards for Fluralaner calibration.

Technical Specifications & Supplier Comparison

Comparative Analysis of Suppliers

The following table compares suppliers based on purity guarantees, documentation (CoA), and stock reliability for CAS 338965-01-8 .

SupplierRegionPurity GradeDocumentationLead TimeBest For
SynQuest Laboratories USA≥ 95% (NMR confirmed)CoA, MSDS, HNMR1-2 WeeksUS-based R&D requiring rapid domestic shipping and verified structure.
Apollo Scientific UK/EU≥ 95%CoA, Elemental Analysis2-3 WeeksEuropean compliance (REACH) and bulk intermediate sourcing.
Matrix Scientific USAResearch GradeBasic CoAVariableHard-to-find library compounds and screening.
Anax Laboratories India> 96%HPLC, Mass, NMR2-4 WeeksCustom synthesis of the specific nicotinate isomer (CAS 2229861-21-4).
Selection Criteria (The "Why" Behind the Choice)
  • For Analytical Validation: Choose SynQuest or Apollo . Their batch-specific HNMR data is essential for establishing the "Identity" parameter in ICH Q2(R1) validation.

  • For Impurity Isolation: If this compound is a suspected impurity in a drug substance (e.g., a degradation product of a pyridine-containing API), custom synthesis from Anax or Key Organics may be required to match the specific retention time.

Experimental Protocol: Self-Validating Analytical Workflow

Standard Preparation & Stability Check

The ester moiety in C16H17ClF3N3O3 is susceptible to hydrolysis in basic conditions. The tetrahydropyridine ring can be sensitive to oxidation.

Protocol:

  • Stock Solution: Dissolve 1.0 mg of standard in 1.0 mL of Acetonitrile (ACN) . Do not use Methanol initially, as transesterification can occur over long storage.

  • Visual Check: The solution must be clear and colorless. Any yellowing indicates oxidation of the pyridine/amine functionality.

  • Working Standard: Dilute to 50 µg/mL in Water:ACN (50:50 v/v).

HPLC-UV/MS Method (General Screening)

This method is designed to separate the target C16 compound from potential hydrolysis byproducts (carboxylic acids).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine ring absorption) and 220 nm (Amide/Ester).

  • Mass Spec: ESI Positive Mode (Look for [M+H]+ = 392.18).

Workflow Visualization

The following diagram illustrates the decision logic for qualifying the reference standard prior to use.

StandardValidation Start Receive Standard (C16H17ClF3N3O3) CheckCAS Verify CAS (338965-01-8 vs 2229861-21-4) Start->CheckCAS Solubility Solubility Test (1mg/mL in ACN) CheckCAS->Solubility Identity Confirmed HNMR H-NMR Verification (Confirm Ester & Pyridine Signals) Solubility->HNMR HPLC HPLC Purity Check (UV 254nm) HNMR->HPLC Decision Purity > 95%? HPLC->Decision Use Approve for Quantification Decision->Use Yes Purify Reject / Repurify Decision->Purify No

Figure 1: Decision tree for the qualification of C16H17ClF3N3O3 reference materials.

Structural & Mechanistic Context

Understanding the structure is vital for interpreting MS fragmentation patterns.

  • Moiety A (Pyridine): The 3-chloro-5-(trifluoromethyl)pyridin-2-yl group is highly electron-deficient. In MS/MS, expect a characteristic loss of the Cl or CF3 group.

  • Moiety B (Tetrahydropyridine): The 2,6-dioxo-1,2,3,6-tetrahydropyridine ring is the "active" pharmacophore in many herbicide intermediates. It is prone to tautomerization, which may result in split peaks if the mobile phase pH is not buffered (maintain pH < 4).

ChemicalStructure Core Tetrahydropyridine Ring (Dioxo) Sub1 Ethyl Ester (Hydrolysis Risk) Core->Sub1 C3 Position Note Critical QC Point: Monitor for Ester Hydrolysis Sub1->Note Sub2 Pyridine Ring (Cl, CF3 substituted) Linker Amine Linker (N-Methyl) Sub2->Linker Attached to Linker->Core N-Substitution

Figure 2: Functional group analysis highlighting stability risks (Ester hydrolysis) and identification markers (Pyridine ring).

References

  • ChemicalBook. Ethyl 1-[amino]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate - CAS 338965-01-8.[1] Retrieved from

  • SynQuest Laboratories. Product Catalog: Pyridine Derivatives. Retrieved from

  • Anax Laboratories. Ethyl 2-chloro-6-(3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl)nicotinate - CAS 2229861-21-4.[2] Retrieved from

  • PubChem. Compound Summary: C16H17ClF3N3O3 (Verify Isomers). National Library of Medicine. Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling C16H17ClF3N3O3

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety and operational protocols for handling C16H17ClF3N3O3 .

Chemical Identity Note: This molecular formula corresponds to a class of halogenated heterocyclic compounds , most notably substituted triazole derivatives (e.g., specific isomers of Propiconazole intermediates) or nicotinate derivatives (e.g., Ethyl 2-chloro-6-... kinase inhibitor candidates).

Hazard Classification: Due to the presence of the Trifluoromethyl (-CF3) and Chloro (-Cl) groups combined with a nitrogenous core, this compound exhibits high lipophilicity and potential bioactivity. In the absence of a specific toxicological monograph, it must be treated as a Band 4 (High Potency) Compound (OEB 4) until proven otherwise.

Part 1: Risk Assessment & Hazard Logic

As a Senior Application Scientist, I do not rely on "generic" safety rules. We must look at the structure-activity relationship (SAR) to determine the risk.

Structural FeatureAssociated RiskOperational Implication
Trifluoromethyl (-CF3) Increases lipophilicity; enhances skin absorption.Critical: Standard latex gloves are insufficient.
Nitrogenous Heterocycle Potential for receptor binding (Kinase/Enzyme inhibition).Critical: Inhalation of dust can trigger systemic effects.
Halogenated Ring (Cl) Hepatotoxicity and environmental persistence.Critical: Waste must be segregated as "Halogenated Organic."

Default Exposure Control Limit (ECL): < 10 µg/m³ (8-hour TWA).

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE selection is non-negotiable for handling C16H17ClF3N3O3 in powder or solution form.

Hand Protection (The Double-Gloving Protocol)

Because this compound is lipophilic, it can permeate thin nitrile rapidly.

  • Inner Layer: 4 mil Nitrile (Examination Grade) - Acts as a sweat barrier and last line of defense.

  • Outer Layer: High-Breakthrough Nitrile (minimum 8 mil) or Neoprene .

    • Why? Standard 4 mil nitrile has a breakthrough time of <15 mins for halogenated solvents/solutes. 8 mil extends this to >60 mins.

  • Technique: "Visual Indicator" method. Use a blue inner glove and a white/purple outer glove to immediately spot tears.

Respiratory Protection
  • Solid/Powder Handling:

    • Primary: Powered Air Purifying Respirator (PAPR) with HEPA filters.

    • Minimum Acceptable: N95/P3 Half-mask only if handled inside a certified Chemical Fume Hood.

  • Solution Handling:

    • If dissolved in volatile solvents (DMSO, Methanol), use a Half-mask with Organic Vapor/Acid Gas (OV/AG) cartridges .

Body & Eye Protection
  • Suit: Tyvek® 400 or equivalent (impervious to dusts). For large scale (>10g), use Tychem® C (impervious to liquids).

  • Eyes: Indirect vented chemical splash goggles. Safety glasses are insufficient for powders.

Part 3: Operational Handling Workflows

Workflow A: Weighing & Solubilization (High Risk)
  • Location: Class II Biological Safety Cabinet (BSC) or Powder Containment Hood.

  • Static Control: Use an ionizing bar. Halogenated powders are prone to static charge, causing "fly-away" dust.

WeighingProtocol Start Start: Powder Handling Check Check Airflow (Face Velocity > 0.5 m/s) Start->Check Check->Start Fail (Alarm) Static Neutralize Static (Ionizing Bar) Check->Static Pass Weigh Weigh into Tared Vial Static->Weigh Solvent Add Solvent (DMSO/Ethanol) Weigh->Solvent Seal Seal Vial & Wipe Exterior Solvent->Seal Exit Exit to General Lab Seal->Exit

Figure 1: Safe weighing workflow to minimize aerosolization of C16H17ClF3N3O3.

Workflow B: Spill Response (Solid)
  • Evacuate: Clear the immediate 10ft radius.

  • PPE Upgrade: Don double gloves and respiratory protection if not already worn.

  • Cover: Gently cover powder with a chemically compatible absorbent pad (dampened with PEG-400 or water to prevent dust).

  • Scoop: Do not sweep. Use a scoop or forceps to place pad into a wide-mouth jar.

  • Clean: Wash area with 10% soap solution, followed by 70% Isopropanol.

Part 4: Waste Disposal & Deactivation

Do not dispose of down the drain. The halogenated nature of C16H17ClF3N3O3 makes it an environmental hazard.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical (Halogenated)High-Temperature Incineration (>1100°C)
Liquid Waste Halogenated Solvent WasteSegregated "Halo-Organic" container
Contaminated Sharps Biohazardous/Chemical SharpHard-walled sharps container for incineration

Deactivation Solution: For surface cleaning, use a surfactant-rich solution (e.g., 5% Contrad® 70 or Decon 90). Oxidizing agents (Bleach) are not recommended as they may react with the nitrogenous components to form chloramines.

Part 5: Emergency Medical Response

In case of exposure, the lipophilicity of the compound requires immediate action to strip it from the skin oils.

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Wash Wash with Soap/Water (15 mins) - NO Alcohol Skin->Wash Rinse Flush with Saline (15 mins) Eye->Rinse FreshAir Move to Fresh Air Support Breathing Inhale->FreshAir Medical Seek Medical Aid (Provide SDS/Formula) Wash->Medical Rinse->Medical FreshAir->Medical

Figure 2: Emergency response decision tree.[1][2] Note: Do not use alcohol on skin as it enhances absorption of lipophilic compounds.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for C16H17ClF3N3O3 (Related Structures). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard. Retrieved from [Link]

  • SafeWork Australia. Guidance on the Interpretation of Workplace Exposure Standards for Airborne Contaminants. Retrieved from [Link]

Sources

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